Pyridinium, methyl-1-(phenylmethyl)-, chloride
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Overview
Description
Pyridinium, methyl-1-(phenylmethyl)-, chloride is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are characterized by a pyridine ring that is positively charged due to the presence of a quaternary nitrogen atom. Pyridinium salts are widely recognized for their diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, methyl-1-(phenylmethyl)-, chloride typically involves the quaternization of pyridine with benzyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for efficient large-scale production. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, methyl-1-(phenylmethyl)-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield pyridinium, methyl-1-(phenylmethyl)-, iodide .
Scientific Research Applications
Pyridinium, methyl-1-(phenylmethyl)-, chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyridinium, methyl-1-(phenylmethyl)-, chloride involves its interaction with cellular membranes. The positively charged pyridinium ion disrupts the integrity of microbial cell membranes, leading to cell lysis and death. This mechanism is similar to that of other quaternary ammonium compounds, which are known for their antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and antiseptics for its antimicrobial effects.
Uniqueness
Pyridinium, methyl-1-(phenylmethyl)-, chloride is unique due to its specific structure, which allows for targeted applications in organic synthesis and potential therapeutic uses. Its ability to form stable pyridinium ylides makes it valuable in the synthesis of various heterocyclic compounds .
Properties
CAS No. |
26747-91-1 |
---|---|
Molecular Formula |
C13H16ClN |
Molecular Weight |
221.72 g/mol |
IUPAC Name |
1-benzyl-1-methyl-2H-pyridin-1-ium;chloride |
InChI |
InChI=1S/C13H16N.ClH/c1-14(10-6-3-7-11-14)12-13-8-4-2-5-9-13;/h2-10H,11-12H2,1H3;1H/q+1;/p-1 |
InChI Key |
NBNVYJFZJWMHPR-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CC=CC=C1)CC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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